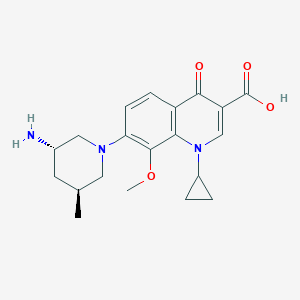

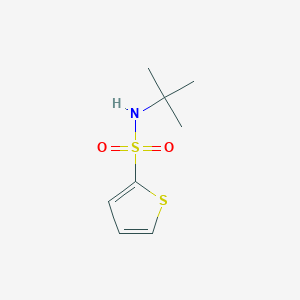

N-tert-ブチル-2-チオフェンスルホンアミド

概要

説明

Synthesis Analysis

The synthesis of N-tert-Butyl-2-thiophenesulfonamide and related compounds involves catalytic asymmetric oxidation and metalation processes. For example, the catalytic asymmetric oxidation of tert-butyl disulfide using H2O2 in the presence of VO(acac)2 and a chiral Schiff base ligand leads to the formation of tert-butanesulfinamides, demonstrating a method to obtain chiral tert-butanesulfinyl compounds from tert-butyl thiolate through stereospecific nucleophilic displacement (Cogan et al., 1998). Moreover, metalation of N-tert-butylthiophene-2-sulfonamide with n-butyllithium allows selective formation of N,5-dilithiothiophenesulfonamide, useful for preparing various 5-substituted thiophene-2-sulfonamides (Graham & Scholz, 1991).

Molecular Structure Analysis

Structural analysis reveals significant insights into the compound's geometry and intermolecular interactions. For instance, the crystal structure of related tert-butyl benzenesulfonamide derivatives shows extensive π–π interactions and intermolecular hydrogen bonding, which are crucial for understanding the compound's solid-state behavior (Balu & Gopalan, 2013).

Chemical Reactions and Properties

N-tert-Butyl-2-thiophenesulfonamide participates in various chemical reactions, demonstrating its versatility as an intermediate. For example, its derivatives can undergo cyclization and rearrangement reactions under specific conditions, leading to diverse molecular architectures (Takahashi et al., 2003). Such reactions expand its utility in synthetic chemistry, enabling the creation of complex molecules.

Physical Properties Analysis

The physical properties of N-tert-Butyl-2-thiophenesulfonamide, such as solubility, melting point, and stability, are essential for its handling and application in various contexts. While specific studies on these properties were not identified in the current literature search, they typically depend on the compound's molecular structure and substituent effects.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to participate in or catalyze reactions, are pivotal. For example, N-tert-Butyl-2-thiophenesulfonamide derivatives have shown the capability to act as catalysts in oxidation reactions, demonstrating the compound's potential as a versatile reagent in organic synthesis (Matsuo et al., 2003).

科学的研究の応用

有機合成

“N-tert-ブチル-2-チオフェンスルホンアミド”は、有機合成において重要な役割を果たす中間体化合物です . さまざまな化学反応で使用され、さまざまな化合物を生成します。

N-複素環の合成

この化合物は、スルフィニミンを介したN-複素環の合成に使用されています . この方法は、多くの天然物や治療的に適用可能な化合物の構造モチーフを表す、構造的に多様なピペリジン、ピロリジン、アゼチジン、およびそれらの縮合誘導体への一般的なアクセスを提供します .

電解質添加剤

“N-tert-ブチル-2-チオフェンスルホンアミド”は、広範囲の温度条件下で安定したリチウムイオン電池(LIB)を製造するために使用される、新しい多機能電解質添加剤として報告されています .

キラル補助基

キラルスルフィンアミドは、アミンとその誘導体の立体選択的合成において最もよく知られているキラル補助基の1つです。 過去20年間で、最も広く使用されているエナンチオ純粋なtert-ブタンスルフィンアミドは、他の多くのものの中で金標準として登場しました .

Safety and Hazards

作用機序

Target of Action

N-tert-Butyl-2-thiophenesulfonamide is an organic compound

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-tert-Butyl-2-thiophenesulfonamide is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. It is known to be stable under normal temperature and pressure .

特性

IUPAC Name |

N-tert-butylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S2/c1-8(2,3)9-13(10,11)7-5-4-6-12-7/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKMBGGZGFULOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354179 | |

| Record name | N-tert-Butyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100342-30-1 | |

| Record name | N-tert-Butyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(TERT-BUTYL)-2-THIOPHENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

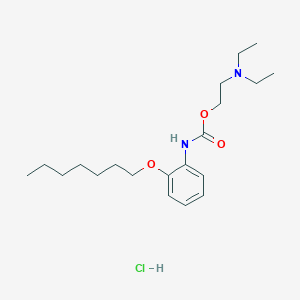

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

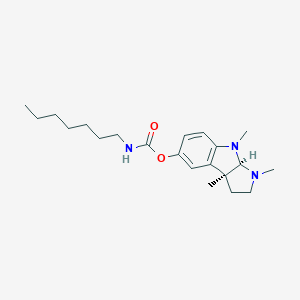

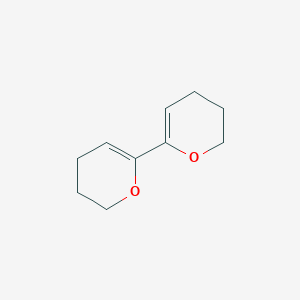

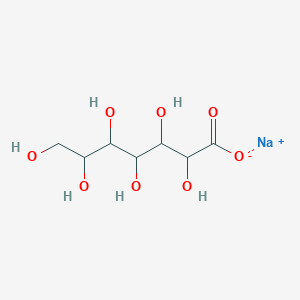

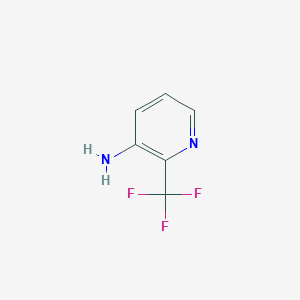

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)

![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)